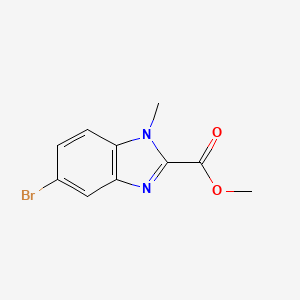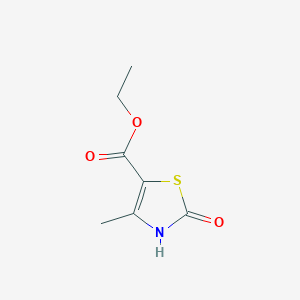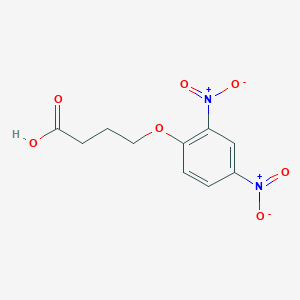
Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate is a chemical compound that is part of the benzimidazole family, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests that it could be a versatile intermediate for various chemical reactions and could potentially have interesting electronic and structural properties.
Synthesis Analysis
The synthesis of related benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives involves the use of IR, 1H NMR, 13C NMR, Mass spectral data, and elemental analyses to establish the structures of the compounds . Similarly, the synthesis of imidazo[1,2-a]benzimidazole derivatives from quaternary salts of 2-aminobenzimidazole indicates a multi-step process that includes cyclization and further transformations . Although these papers do not directly describe the synthesis of this compound, they provide insight into the complexity and methods that could be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often studied using computational methods such as density functional theory (DFT). For example, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using the B3LYP functional with a 6-311++G(d,p) basis set, which provided a complete description of molecular dynamics and vibrational modes . This approach could similarly be applied to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the synthesis of isoxazole-fused heterocycles . The reactivity of the bromine atom in this compound could similarly be exploited in electrophilic substitution reactions to create new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be quite diverse. The vibrational study and analysis of molecular properties, such as the first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate, provide insights into the non-linear optical (NLO) activity of the molecule . These properties are crucial for understanding the potential applications of these compounds in materials science and electronics. The polarizability and hyperpolarizability of this compound could also be of interest for similar applications.
Aplicaciones Científicas De Investigación
Anthelmintic Applications
Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate and its derivatives have been studied for their anthelmintic properties. For instance, methyl 5(6)-(4-methylpiperidin-1-yl) carbonylbenzimidazole-2-carbamate demonstrated effective anthelmintic activity against various helminth species, such as Ancylostoma ceylanicum, Nippostrongylus brasiliensis, Syphacia obvelata, Hymenolepis nana, H. diminuta, and Cysticercus fasciolaris in experimental animal models. Remarkably, this compound achieved 100% elimination of several helminth species at specific doses and was also effective against the developing larvae of A. ceylanicum. The compound exhibited a high tolerance level in experimental animals with an LD50 greater than 4500 mg/kg, indicating its low toxicity at effective doses (Gupta et al., 1990).
Platelet Inhibitory Activity
Some derivatives of this compound have been synthesized and tested for their anti-platelet and vasodilatory activities. Notably, certain compounds such as 5-methyl-4-(3-pyridyl)-2-(7-chloro-6-methoxy-2- methylbenzimidazol-5-yl)imidazole and its analogs showed potent activities in inhibiting platelet aggregation and exhibited vasodilatory effects. These compounds were found to inhibit enzymes involved in the platelet aggregation cascade, such as cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase. The inhibitory activity on PDE may account for the vasodilatory activity of these imidazoles, indicating their potential therapeutic applications in cardiovascular conditions (Tanaka et al., 1994).
Antitumor Activity
Methyl 2-benzimidazolecarbamate (carbendazim), a derivative of this compound, has been explored for its antitumor activity. This compound, also known as FB642, has demonstrated potent antitumor activity against various cancer cell lines, such as murine B16 melanoma and human HT-29 colon carcinoma. FB642 showed high activity against murine tumor models and human tumor xenografts at different doses and schedules, indicating its potential as an anticancer agent. The compound induced partial and complete tumor shrinkage in certain tumor models, and its oral absorption was studied in rats to understand its pharmacokinetics better. The in vivo toxicity of FB642 appeared to be dose-dependent, suggesting the need for careful dose optimization in therapeutic settings (Hao et al., 2002).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, such as Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate, are known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the substitutions on the benzimidazole ring .
Mode of Action
The mode of action of benzimidazole derivatives is often related to their ability to interact with biological macromolecules, such as proteins and DNA . The specific interactions depend on the structure of the benzimidazole derivative and its target.
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit enzymes, disrupt protein-protein interactions, or interfere with DNA replication .
Result of Action
The molecular and cellular effects of benzimidazole derivatives depend on their specific targets and mode of action. Some benzimidazole derivatives have been found to induce cell death, inhibit cell proliferation, or modulate immune responses .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-bromo-1-methylbenzimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBUMFRDPCVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)



![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)
![(2Z)-2-cyano-2-[1-methyl-5-(trifluoromethyl)pyridin-2-ylidene]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504183.png)
![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)
![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)